molecular formula C13H18N2O4 B12500920 tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

Cat. No.: B12500920
M. Wt: 266.29 g/mol
InChI Key: FWSARODNIFWDLV-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate (CAS: 2411591-10-9) is a chiral carbamate building block of significant value in medicinal chemistry and organic synthesis. Its molecular formula is C13H18N2O4, with a molecular weight of 266.29 g/mol. The carbamate group, protected by a tert-butoxycarbonyl (Boc) group, is a pivotal structural motif known for its excellent chemical and proteolytic stability, making it a reliable amine-protecting group in multi-step synthetic sequences . The adjacent 2-nitrophenyl substituent offers potential for further functionalization, such as reduction to an aniline, making the compound a versatile synthetic intermediate. Carbamate-bearing molecules like this one are extensively utilized in modern drug discovery as peptide bond surrogates, helping to improve the metabolic stability and cell membrane permeability of peptide-based drug candidates . The inherent conformational restriction of the carbamate functionality, resulting from the delocalization of the nitrogen's nonbonded electrons, can be exploited to influence the molecule's interactions with biological targets . This compound is strictly for research applications, including use as a pharmaceutical intermediate, in the development of enzyme inhibitors, and in the synthesis of more complex chiral molecules. It must be stored sealed in a dry environment at room temperature. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(2-nitrophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSARODNIFWDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using tert-Butyl Carbamate and 2-Nitrophenylethyl Halide

This method involves the reaction of tert-butyl carbamate with 1-(2-nitrophenyl)ethyl halides (e.g., chloride or bromide) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates the nucleophilic displacement of the halide, forming the carbamate bond.

Chloroformate-Mediated Esterification of 1-(2-Nitrophenyl)ethanol

This approach employs tert-butyl chloroformate (Boc-Cl) to directly acylate 1-(2-nitrophenyl)ethanol. Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl, driving the reaction to completion.

Procedure and Scalability

  • Substrates : 1-(2-Nitrophenyl)ethanol, Boc-Cl (1.1 equiv).
  • Base : Et₃N (1.5 equiv) in anhydrous dichloromethane (DCM) at 0°C to room temperature.
  • Industrial Adaptation : Continuous flow systems enhance yield (≥90%) and reduce reaction time to 2–4 hours.
Advantages
  • Avoids handling hygroscopic halides.
  • Compatible with moisture-sensitive substrates due to anhydrous conditions.

Carbamate Coupling via Boc Anhydride and 1-(2-Nitrophenyl)ethylamine

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is synthesized by reacting 1-(2-nitrophenyl)ethylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method is ideal for substrates where the amine is readily available.

Key Parameters

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
  • Solvent : Tetrahydrofuran (THF) or acetonitrile (MeCN).
  • Yield : 75–92% under optimized conditions.
Example Protocol
  • Dissolve 1-(2-nitrophenyl)ethylamine (1.0 equiv) in THF.
  • Add (Boc)₂O (1.2 equiv) and DMAP.
  • Stir at 25°C for 12 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

A less common but viable route involves nitrating tert-butyl (phenethyl)carbamate at the ortho position. This method is advantageous when nitro group introduction is challenging post-carbamate formation.

Nitration Protocol

  • Substrate : tert-Butyl phenethylcarbamate.
  • Nitrating Agent : Mixed acid (HNO₃/H₂SO₄) at 0–5°C.
  • Yield : 50–65% due to competing para-nitration.
Limitations
  • Requires rigorous regiocontrol to favor ortho-nitration.
  • Lower yields compared to direct methods.

Comparative Analysis of Methods

Method Substrates Conditions Yield (%) Scalability Reference
Nucleophilic Substitution Halide, tert-butyl carbamate NaH, THF, 0–25°C 70–85 High
Chloroformate Esterification Alcohol, Boc-Cl Et₃N, DCM, 0°C 80–90 Industrial
Boc Anhydride Coupling Amine, (Boc)₂O DMAP, THF, 25°C 75–92 Moderate
Nitration of Precursor tert-Butyl phenethylcarbamate HNO₃/H₂SO₄, 0–5°C 50–65 Low

Chemical Reactions Analysis

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Research Findings and Limitations

  • Positional Isomerism : Ortho-nitro derivatives show lower yields in SNAr reactions compared to para-nitro analogs due to steric hindrance .
  • Thermal Stability : Nitro-containing carbamates are generally less thermally stable than halogenated analogs, requiring low-temperature storage .
  • Data Gaps : Direct experimental data on the target compound’s crystallinity, melting point, and biological activity are absent in the provided evidence. Further studies are needed to characterize these properties.

Biological Activity

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate, a compound featuring a tert-butyl group linked to a carbamate moiety and a 2-nitrophenyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with a molecular weight of approximately 236.27 g/mol. The compound's structure is characterized by:

  • tert-butyl group : Provides steric hindrance and stability.
  • Carbamate functional group : Enhances solubility and reactivity.
  • Nitrophenyl moiety : Imparts unique electronic properties that contribute to its biological activity.

1. Antimicrobial Activity

Nitro-substituted compounds, including this compound, have demonstrated significant antibacterial and antifungal properties. Research indicates that such compounds can inhibit the growth of various pathogens, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections. A study highlighted the compound's ability to disrupt biofilm formation, which is crucial for bacterial virulence .

2. Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting tumor growth and angiogenesis. In chick chorioallantoic membrane assays, it was found to block angiogenesis effectively, suggesting potential as an anticancer agent . The mechanism of action may involve the inhibition of specific enzymes critical for tumor proliferation.

3. Enzyme Inhibition

Recent studies have focused on the compound's role as an enzyme inhibitor. It has been identified as a potent inhibitor of PqsD, an enzyme involved in the biosynthesis of signaling molecules in bacteria. This inhibition can disrupt bacterial communication and virulence . Binding studies have revealed that the nitro group is essential for its inhibitory activity, indicating a structure-activity relationship that can be exploited for drug design .

Study 1: Inhibition of PqsD

A comprehensive evaluation of various (2-nitrophenyl)methanol derivatives demonstrated that this compound effectively inhibited PqsD activity. The study utilized recombinant enzyme assays to assess potency and binding affinity, revealing a tight-binding mode of action with minimal toxicity against human cells .

Study 2: Antimicrobial Efficacy

In vitro tests against Pseudomonas aeruginosa showed that the compound significantly reduced biofilm formation and inhibited the production of virulence factors. This suggests its potential use as an anti-infective agent in clinical settings .

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The nitro group facilitates binding to active sites on enzymes, leading to inhibition of their function. Additionally, the compound can modulate receptor activity, influencing cellular signaling pathways critical for various biological processes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamateModerate antibacterialEnzyme inhibition
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]ethyl}carbamateLow anticancer potentialUnknown

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities and mechanisms.

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